1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is a compound with the molecular formula C12H13Br. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity.
Mechanism of Action
Target of Action
The primary targets of 1-(3-(Bromomethyl)phenyl)bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used in drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The specific targets would depend on the particular biological system being studied.
Mode of Action
The exact mode of action of 1-(3-(Bromomethyl)phenyl)bicyclo[11Bcp derivatives are known to add three-dimensional character and saturation to compounds . This can influence their interaction with biological targets, potentially altering the activity of the compound.
Biochemical Pathways
The specific biochemical pathways affected by 1-(3-(Bromomethyl)phenyl)bicyclo[11Bcp derivatives are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that they may interact with various biochemical pathways, potentially influencing the activity of enzymes, receptors, and other proteins.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(3-(Bromomethyl)phenyl)bicyclo[11It’s known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical bromination of 1-(3-methylphenyl)bicyclo[1.1.1]pentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. Continuous flow processes allow for the generation of bicyclo[1.1.1]pentane derivatives on demand, providing a scalable and efficient method for producing gram quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylphenyl)bicyclo[1.1.1]pentane
- 1-(3-Chloromethylphenyl)bicyclo[1.1.1]pentane
- 1-(3-Hydroxymethylphenyl)bicyclo[1.1.1]pentane
Uniqueness
1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is unique due to the presence of the bromomethyl group, which allows for versatile chemical modifications. This compound’s rigidity and three-dimensional structure make it a valuable scaffold in drug design and materials science, offering advantages over more flexible or planar analogs .
Properties
IUPAC Name |
1-[3-(bromomethyl)phenyl]bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZFXAXGDITKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC(=C3)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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